2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a trifluoroethoxy group, a phenyl ring, and a fused triazolo-pyrimidine system. The presence of these functional groups and rings imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of substituted 2-(chloromethyl)-pyridine with substituted imidazole-2-thione in the presence of sodium methoxide. This reaction yields a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with pyrimidine-2-thiol lead to the corresponding pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole
- Substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles
- Substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidines
Uniqueness
The uniqueness of 2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical properties and potential biological activities. This compound’s structure allows for diverse chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C19H15F3N4OS |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroethoxymethyl)phenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C19H15F3N4OS/c20-19(21,22)9-27-8-11-4-6-12(7-5-11)16-24-17-15-13-2-1-3-14(13)28-18(15)23-10-26(17)25-16/h4-7,10H,1-3,8-9H2 |
InChI Key |
CJCVKOLSZQTTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)COCC(F)(F)F |
Origin of Product |
United States |
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